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molecular formula C9H13BrClN3 B8575639 5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine

5-Bromo-2-chloro-4-(neopentyl)aminopyrimidine

Cat. No. B8575639
M. Wt: 278.58 g/mol
InChI Key: CDMYCQLYQYWGIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07452886B2

Procedure details

Neopentylamine (30 ml, 0.255 mol) is added dropwise at 0° C. over 20 min to a soln. of 5-bromo-2,4-dichloropyrimidine (29.17 g, 0.128 mol) in MeOH (230 ml). After stirring for 20 min at 0° C., the mixture is warmed to room temperature, stirred for 3 h, and evaporated. The residue is suspended in 300 ml of EtOAc, washed with sat. aq. NaHCO3 soln. (80 ml) and brine (80 ml), dried (MgSO4), and evaporated. The residue is chromagraphed on silica gel column (800 g of silica gel; hexane/EtOAc 5:1) to give the product (A) (32.64 g, 92%). White crystals. 1H-NMR (400 MHz, CDCl3) δ 1.00 (s), 3.36 (d, J=8.0), 5.52-5.61 (br. s), 8.12 (s). Rf 0.48 (hexane/EtOAc 5:1).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
29.17 g
Type
reactant
Reaction Step Two
Name
Quantity
230 mL
Type
solvent
Reaction Step Three
Yield
92%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:6])[C:2]([CH3:5])([CH3:4])[CH3:3].[Br:7][C:8]1[C:9](Cl)=[N:10][C:11]([Cl:14])=[N:12][CH:13]=1>CO>[Br:7][C:8]1[C:9]([NH:6][CH2:1][C:2]([CH3:5])([CH3:4])[CH3:3])=[N:10][C:11]([Cl:14])=[N:12][CH:13]=1

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
C(C(C)(C)C)N
Step Two
Name
Quantity
29.17 g
Type
reactant
Smiles
BrC=1C(=NC(=NC1)Cl)Cl
Step Three
Name
Quantity
230 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 20 min at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 soln
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
(80 ml) and brine (80 ml), dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)Cl)NCC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 32.64 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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